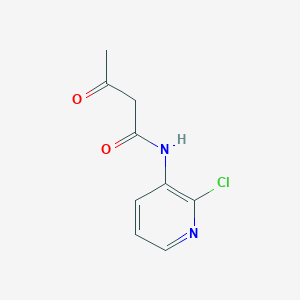

N-(2-chloropyridin-3-yl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

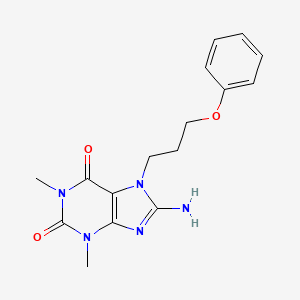

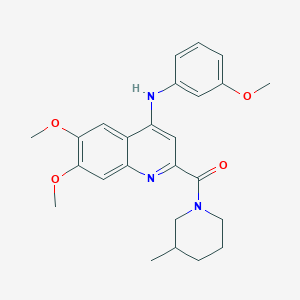

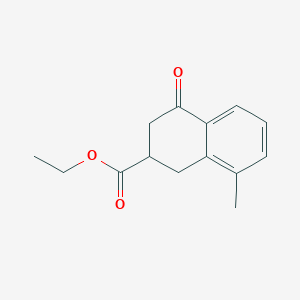

Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)-3-oxobutanamide” can be predicted using computational methods such as Density Functional Theory (DFT). These methods can provide insights into the molecular geometry, electronic structure, vibrational spectra, and molecular electrostatic potential .Applications De Recherche Scientifique

Oxygen Atom Transfer in Aminooxazole Synthesis

A study conducted by Zimin et al. (2020) utilized oxygen atom transfer reactions for the synthesis of aminooxazoles, employing 2,3-dichloropyridine N-oxide as an oxygen atom transfer reagent. This approach notably reverses the regioselectivity observed in traditional syntheses of aminooxazoles, allowing for the generation of 5-amino-1,3-oxazoles and facilitating the synthesis of difficult-to-obtain 2,5-diaminooxazoles. The method is applicable to a wide range of ynamides and nitriles, highlighting the potential of utilizing oxygen atom transfer reactions in the synthesis of complex nitrogen heterocycles (Zimin et al., 2020).

Hydrogen Bonding in N-aryl-2-chloro-3-oxobutanamides

Research by Frohberg et al. (2002) explored the hydrogen bonding behavior of N-aryl-2-chloro-3-oxobutanamides, a class of compounds closely related to N-(2-chloropyridin-3-yl)-3-oxobutanamide. In solid state, these molecules typically form an intermolecular hydrogen bond, which is disrupted in solution, indicating significant differences in hydrogen bonding behavior between the solid state and solution. This study provides insights into the structural properties and potential applications of N-aryl-2-chloro-3-oxobutanamides in designing molecules with specific interaction patterns (Frohberg et al., 2002).

Cycloaddition Reactions with Ynamides

Campeau et al. (2021) reported on the use of ynamides as three-atom components in cycloaddition reactions, a previously unexplored chemical reaction space. This study demonstrated that ynamides could be utilized in thermally induced intramolecular (3+2) cycloaddition reactions with alkynes to yield functionalized pyrroles. The transformation suggests a stepwise process through a pyrrolium ylide intermediate, showcasing the versatility of ynamides in heterocyclic chemistry and their potential in synthesizing nitrogen-containing heterocycles (Campeau et al., 2021).

Propriétés

IUPAC Name |

N-(2-chloropyridin-3-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)5-8(14)12-7-3-2-4-11-9(7)10/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDMCLJJZJFIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)

![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)

![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)

![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)

![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)